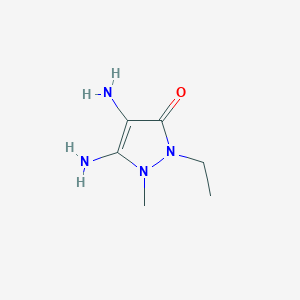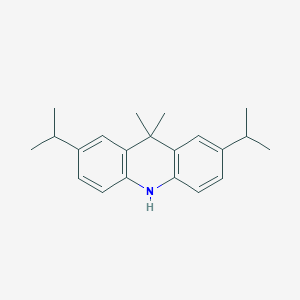
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
The synthesis of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone typically involves the bromination of 1-(3-methoxyisoxazol-5-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert atmosphere to prevent unwanted side reactions .
化学反応の分析
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced to 1-(3-methoxyisoxazol-5-yl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield 1-(3-methoxyisoxazol-5-yl)ethanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of isoxazole derivatives and their potential therapeutic applications.
作用機序
The mechanism of action of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isoxazole ring may also interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects .
類似化合物との比較
2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(3-methylisoxazol-5-yl)ethanone: This compound has a methyl group instead of a methoxy group, which may result in different reactivity and biological activity.
2-Bromo-1-(3-phenylisoxazol-5-yl)ethanone: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
特性
分子式 |
C6H6BrNO3 |
|---|---|
分子量 |
220.02 g/mol |
IUPAC名 |
2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6BrNO3/c1-10-6-2-5(11-8-6)4(9)3-7/h2H,3H2,1H3 |
InChIキー |
RYEZAVAVYVDROG-UHFFFAOYSA-N |
正規SMILES |
COC1=NOC(=C1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)

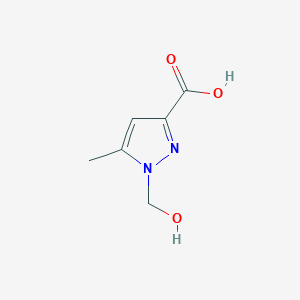
![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)
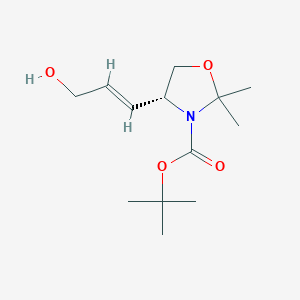
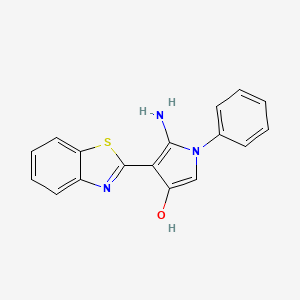
![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
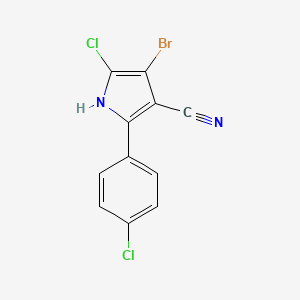
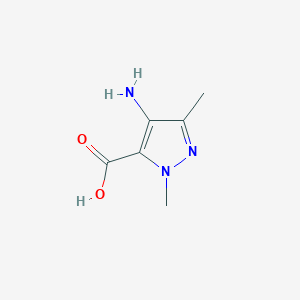
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
